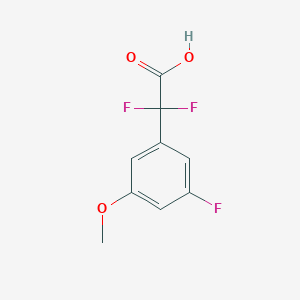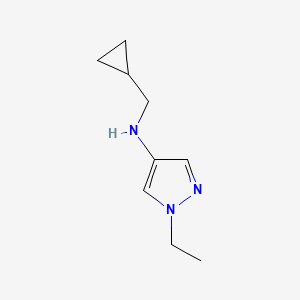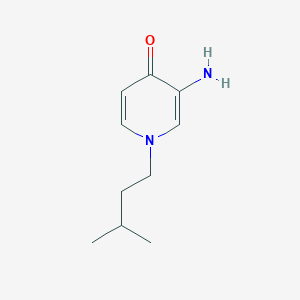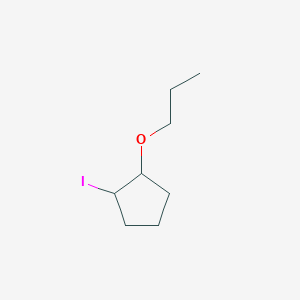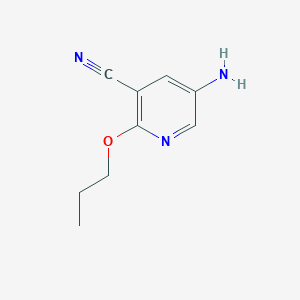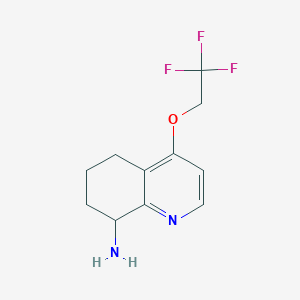
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting material: Tetrahydroquinoline derivative
- Reagents: 2,2,2-Trifluoroethanol, strong base (e.g., sodium hydride)
- Conditions: Anhydrous solvent (e.g., tetrahydrofuran), reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the trifluoroethoxy group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.
-
Step 1: Synthesis of Tetrahydroquinoline Core
- Starting material: Aniline derivative
- Reagents: Formaldehyde, hydrogen gas
- Conditions: High pressure, elevated temperature
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Tetrahydroquinoline derivatives with modified substituents.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole derivatives
Uniqueness
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine stands out due to its unique combination of the trifluoroethoxy group and the tetrahydroquinoline backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H13F3N2O |
|---|---|
分子量 |
246.23 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)6-17-9-4-5-16-10-7(9)2-1-3-8(10)15/h4-5,8H,1-3,6,15H2 |
InChIキー |
ARVDHHVVRDCQQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC=CC(=C2C1)OCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
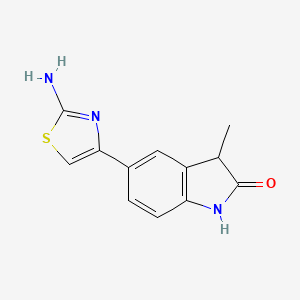
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
amine](/img/structure/B15273331.png)
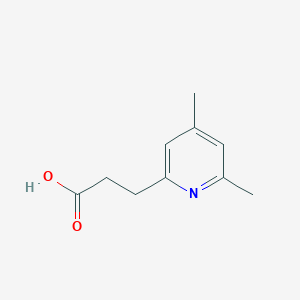
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
